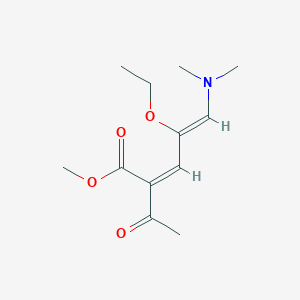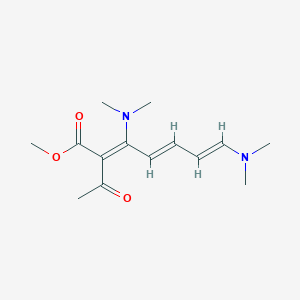
methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate, also known as MADDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate may lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate in lab experiments is its high yield and purity, which makes it a useful reagent for organic synthesis. Another advantage is its potential use as an anticancer agent, which could lead to the development of new cancer treatments. However, one limitation of using methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate is its potential toxicity, which could limit its use in certain applications.
Future Directions
There are several future directions for research on methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate. One area of research is the development of new synthetic methods for methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate and its derivatives. Another area of research is the investigation of methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate's potential use as a fluorescent dye or polymer building block. In addition, further studies are needed to fully understand the mechanism of action of methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate and its potential use as an anticancer agent.
Synthesis Methods
Methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate can be synthesized through a two-step process, starting with the reaction of ethyl acetoacetate with dimethylamine to form N,N-dimethylacetoacetamide. This intermediate is then reacted with ethyl vinyl ether and acetyl chloride to produce methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate.
Scientific Research Applications
Methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been studied for its potential use in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been used as a reagent for the synthesis of various compounds, including pyrroles, pyridines, and quinolines. In materials science, methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been used as a building block for the synthesis of fluorescent dyes and polymers. In medicinal chemistry, methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been studied for its potential use as an anticancer agent.
properties
IUPAC Name |
methyl (2Z,4Z)-2-acetyl-5-(dimethylamino)-4-ethoxypenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-6-17-10(8-13(3)4)7-11(9(2)14)12(15)16-5/h7-8H,6H2,1-5H3/b10-8-,11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTNVUTVQOIHSO-ACBQZUGDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CN(C)C)C=C(C(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\N(C)C)/C=C(/C(=O)C)\C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z,4Z)-2-acetyl-5-(dimethylamino)-4-ethoxypenta-2,4-dienoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5403745.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5403756.png)
![diethyl 3-methyl-5-[(4-morpholinylacetyl)amino]-2,4-thiophenedicarboxylate oxalate](/img/structure/B5403764.png)
![methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-N-(2-fluorobenzoyl)alaninate](/img/structure/B5403772.png)
![1-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5403781.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5403784.png)
![9-{2-[(3-methoxyphenyl)amino]butanoyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5403794.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5403807.png)
![N,N-dimethyl-7-[(propylthio)acetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5403813.png)
![7-(3,5-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5403820.png)

![N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5403836.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5403838.png)
![4-(2-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5403840.png)